molecular formula C15H24N2O4S B4891964 N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4891964
M. Wt: 328.4 g/mol
InChI Key: GCGIGGPSQQAFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

Compound A exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A reduces inflammation and pain. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer activities, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate various biochemical and physiological processes. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be used to optimize its pharmacological properties.
However, one of the limitations of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, its potent pharmacological activity can also make it difficult to distinguish between its specific effects and non-specific effects.

Future Directions

There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A. One potential direction is to further explore its anti-cancer activity and its potential use as a chemotherapeutic agent. Another potential direction is to investigate its potential as a neuroprotective agent, as it has been shown to modulate various signaling pathways that are involved in neuronal function. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamides with improved pharmacological properties.

Synthesis Methods

Compound A can be synthesized by reacting N-(4-isopropylphenyl)glycine with methylsulfonyl chloride, followed by reaction with 2-methoxyethylamine. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12(2)13-5-7-14(8-6-13)17(22(4,19)20)11-15(18)16-9-10-21-3/h5-8,12H,9-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGIGGPSQQAFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

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